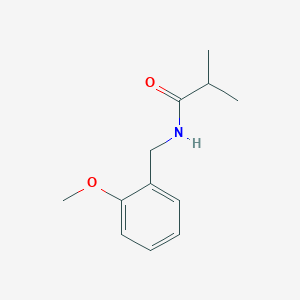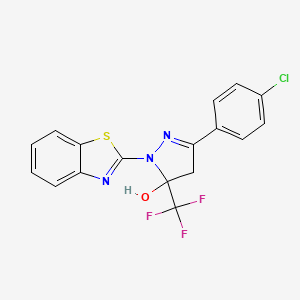![molecular formula C17H28N2O2 B4896708 2-{2-[4-(4-ethylbenzyl)-1-piperazinyl]ethoxy}ethanol](/img/structure/B4896708.png)
2-{2-[4-(4-ethylbenzyl)-1-piperazinyl]ethoxy}ethanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-{2-[4-(4-ethylbenzyl)-1-piperazinyl]ethoxy}ethanol, also known as TAK-659, is a small molecule inhibitor of the protein kinase BTK (Bruton's tyrosine kinase). BTK is a key enzyme in the B-cell receptor signaling pathway, which plays a critical role in the development and survival of B-cells. Inhibition of BTK has been shown to be effective in the treatment of various B-cell malignancies, including chronic lymphocytic leukemia, mantle cell lymphoma, and Waldenström macroglobulinemia.
Mecanismo De Acción
BTK is a non-receptor tyrosine kinase that plays a critical role in B-cell receptor signaling. Upon binding of antigens to the B-cell receptor, BTK is activated and phosphorylates downstream signaling molecules, leading to B-cell activation and proliferation. Inhibition of BTK by 2-{2-[4-(4-ethylbenzyl)-1-piperazinyl]ethoxy}ethanol blocks this signaling pathway, leading to decreased B-cell activation and proliferation.
Biochemical and physiological effects:
2-{2-[4-(4-ethylbenzyl)-1-piperazinyl]ethoxy}ethanol has been shown to be highly selective for BTK, with minimal off-target effects on other kinases. In addition to its effects on B-cell proliferation, 2-{2-[4-(4-ethylbenzyl)-1-piperazinyl]ethoxy}ethanol has also been shown to inhibit the production of inflammatory cytokines such as IL-6 and TNF-alpha, which are implicated in the pathogenesis of various autoimmune diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The main advantage of 2-{2-[4-(4-ethylbenzyl)-1-piperazinyl]ethoxy}ethanol is its high selectivity for BTK, which makes it a valuable tool for studying the role of BTK in B-cell biology and disease. However, like any small molecule inhibitor, 2-{2-[4-(4-ethylbenzyl)-1-piperazinyl]ethoxy}ethanol has limitations in terms of its specificity and potency. In addition, the use of small molecule inhibitors in cell culture and animal models may not fully recapitulate the complex biology of B-cell malignancies in humans.
Direcciones Futuras
There are several potential future directions for research on 2-{2-[4-(4-ethylbenzyl)-1-piperazinyl]ethoxy}ethanol. One area of interest is the development of combination therapies that target multiple pathways in B-cell malignancies. Another area of interest is the exploration of 2-{2-[4-(4-ethylbenzyl)-1-piperazinyl]ethoxy}ethanol in other autoimmune diseases where B-cell activation plays a role, such as rheumatoid arthritis and lupus. Finally, the development of more potent and selective BTK inhibitors may lead to improved therapeutic options for patients with B-cell malignancies.
Métodos De Síntesis
The synthesis of 2-{2-[4-(4-ethylbenzyl)-1-piperazinyl]ethoxy}ethanol has been described in the literature. The compound is typically prepared in a multi-step process starting from commercially available starting materials. The key step in the synthesis involves the reaction of 4-(4-ethylbenzyl)-1-piperazinecarboxylic acid with 2-(2-hydroxyethoxy)ethanol in the presence of a coupling agent such as N,N'-diisopropylcarbodiimide (DIC) or N,N'-dicyclohexylcarbodiimide (DCC).
Aplicaciones Científicas De Investigación
2-{2-[4-(4-ethylbenzyl)-1-piperazinyl]ethoxy}ethanol has been extensively studied in preclinical models of B-cell malignancies. In vitro studies have shown that 2-{2-[4-(4-ethylbenzyl)-1-piperazinyl]ethoxy}ethanol inhibits BTK activity in a dose-dependent manner, leading to decreased phosphorylation of downstream signaling molecules such as AKT and ERK. In vivo studies have demonstrated that 2-{2-[4-(4-ethylbenzyl)-1-piperazinyl]ethoxy}ethanol is effective in reducing tumor growth in mouse models of chronic lymphocytic leukemia and mantle cell lymphoma.
Propiedades
IUPAC Name |
2-[2-[4-[(4-ethylphenyl)methyl]piperazin-1-yl]ethoxy]ethanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H28N2O2/c1-2-16-3-5-17(6-4-16)15-19-9-7-18(8-10-19)11-13-21-14-12-20/h3-6,20H,2,7-15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKGBAVCVYRCKDK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)CN2CCN(CC2)CCOCCO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H28N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[2-[4-[(4-Ethylphenyl)methyl]piperazin-1-yl]ethoxy]ethanol | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-(2-chlorobenzyl)-4-(hydroxymethyl)-N-[2-(trifluoromethyl)phenyl]-1-piperidinecarboxamide](/img/structure/B4896655.png)

![3-phenyl-5-[3-(1H-pyrazol-1-yl)propyl]-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B4896670.png)

![N-{2-[(2-chloro-6-fluorobenzyl)thio]ethyl}-N'-(3-chlorophenyl)urea](/img/structure/B4896680.png)
![N-(2-chloro-4-{[(4-fluorophenoxy)acetyl]amino}-5-methoxyphenyl)benzamide](/img/structure/B4896684.png)
![6-(4-chlorophenyl)-3-{[4-(4-pyridinyl)-1-piperidinyl]carbonyl}imidazo[2,1-b][1,3]thiazole](/img/structure/B4896692.png)
![N-{4-[(mesitylamino)sulfonyl]phenyl}nicotinamide](/img/structure/B4896694.png)
![N-({[5-(5-chloro-1,3-benzoxazol-2-yl)-2-methylphenyl]amino}carbonothioyl)-3-isopropoxybenzamide](/img/structure/B4896698.png)
![5-(3-chlorophenyl)-1,3-dimethyl-5,8-dihydropyrido[2,3-d]pyrimidine-2,4,7(1H,3H,6H)-trione](/img/structure/B4896702.png)
![ethyl 5-(3-methoxyphenyl)-3-oxo-7-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B4896716.png)
![3-(3,4-dimethoxyphenyl)-11-(2-methylphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B4896730.png)